molecular formula C16H12O6 B1239311 5,7,2'-Trihydroxy-6-methoxyisoflavone CAS No. 132915-50-5

5,7,2'-Trihydroxy-6-methoxyisoflavone

Cat. No. B1239311
M. Wt: 300.26 g/mol
InChI Key: SRXIDIOVDWRHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,2'-Trihydroxy-6-methoxyisoflavone is a natural product found in Iris songarica, Iris bungei, and other organisms with data available.

Scientific Research Applications

Metabolism and Detection

  • Methoxyisoflavone, a variant of isoflavones, has been studied for its metabolites and metabolic pathways. Utilizing ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF), researchers identified five metabolites of methoxyisoflavone, dividing them into two metabolic pathways based on specific hydroxylation and demethylation processes. These metabolites may induce false-positive results in urinary screening tests for cannabinoids, showcasing the complexity of isoflavone metabolism and its implications in doping control analysis (Lecompte et al., 2014).

Antioxidant Properties

  • A study on Gnetum macrostachyum isolated a new flavonoid alongside other compounds and revealed its radical scavenging activity. The flavonoids, including 5,7,2′-trihydroxy-5′-methoxyflavone, exhibited varying degrees of antioxidant activities, highlighting the potential of these compounds in oxidative stress-related therapeutic applications (Saisin et al., 2009).

Anti-Melanoma Activity

  • The biotransformation of genistein by recombinant E. coli strains has led to the production of methoxyisoflavones, such as 5,7,4′-trihydroxy-3′-methoxyisoflavone, demonstrating potent antiproliferative activity against melanoma cells without affecting normal cells. This indicates a promising avenue for developing anti-melanoma therapies based on isoflavone derivatives (Chiang et al., 2017).

Allelopathic Mechanism

  • Isoflavonoids from the root exudate of Desmodium uncinatum, including variations of 5,7,2'-Trihydroxy-6-methoxyisoflavone, have shown allelopathic effects, such as inducing germination of parasitic weed seeds and inhibiting radical growth. This discovery suggests a potential allelopathic mechanism to combat parasitism by certain weeds, offering insights into agricultural weed management (Tsanuo et al., 2003).

properties

CAS RN

132915-50-5

Product Name

5,7,2'-Trihydroxy-6-methoxyisoflavone

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,7-dihydroxy-3-(2-hydroxyphenyl)-6-methoxychromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)9(7-22-12)8-4-2-3-5-10(8)17/h2-7,17-18,20H,1H3

InChI Key

SRXIDIOVDWRHPY-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O

Other CAS RN

132915-50-5

synonyms

irilin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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